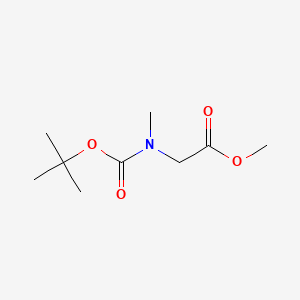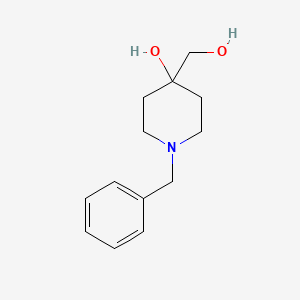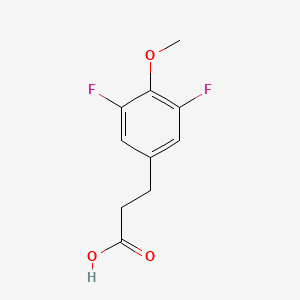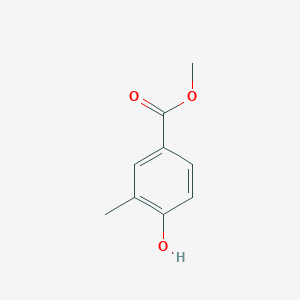
2H-1,4-苯并恶嗪-2,3(4H)-二酮 3-肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime makes it an important building block for the synthesis of various pharmaceuticals and bioactive molecules .
科学研究应用
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory, antihypertensive, and antitumor activities.
Industry: Utilized in the development of photoactive materials and other functional materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method utilizes palladium-catalyzed regioselective halogenation with N-halosuccinimide, providing a cost-effective and time-saving approach for industrial production .
化学反应分析
Types of Reactions
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Halogenating agents: Such as N-halosuccinimide for regioselective halogenation.
Major Products
The major products formed from these reactions include various halogenated derivatives, oxo derivatives, and amine derivatives, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
作用机制
The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit platelet aggregation and act as a D2 receptor antagonist . The exact molecular targets and pathways may vary depending on the specific application and biological activity being investigated.
相似化合物的比较
Similar Compounds
Some similar compounds to 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime include:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A halogenated derivative with similar biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: A tricyclic fused benzoxazinyl-oxazolidinone with antibacterial and anticoagulant activities.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime lies in its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
属性
IUPAC Name |
3-(hydroxyamino)-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOBWALLLLBKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470703 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903891-95-2 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














